molecular formula C10H11ClFNO B13600525 3-(3-Chloro-4-fluorophenyl)morpholine

3-(3-Chloro-4-fluorophenyl)morpholine

Cat. No.: B13600525
M. Wt: 215.65 g/mol
InChI Key: JEJOETABMLDMJD-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)morpholine is a morpholine derivative featuring a substituted aromatic ring (3-chloro-4-fluorophenyl) directly attached to the morpholine scaffold. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is widely utilized in medicinal chemistry due to its ability to modulate solubility, bioavailability, and target-binding affinity. The 3-chloro-4-fluorophenyl substituent introduces halogen atoms at specific positions, influencing electronic properties and steric interactions. This compound is a key intermediate in synthesizing bioactive molecules, particularly kinase inhibitors and anticancer agents .

Properties

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)morpholine

InChI

InChI=1S/C10H11ClFNO/c11-8-5-7(1-2-9(8)12)10-6-14-4-3-13-10/h1-2,5,10,13H,3-4,6H2

InChI Key

JEJOETABMLDMJD-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

One-Pot Multi-Step Synthesis Approach

A highly efficient and economically practical method for preparing 3-(3-chloro-4-fluorophenyl)morpholine derivatives involves a one-pot, multi-step reaction sequence. This approach was detailed in patent US6664390B2 and involves the following key steps:

  • Step 1: Chlorination of 7-fluoro-6-nitroquinazolin-4(3H)-one with thionyl chloride to form a reactive chloride intermediate.
  • Step 2: Reaction of this chloride intermediate with 3-chloro-4-fluoroaniline to yield 4-(3-chloro-4-fluoroanilino)-7-fluoro-6-nitroquinazoline.
  • Step 3: Subsequent nucleophilic substitution with 3-morpholin-4-yl-propan-1-ol in the presence of potassium tert-butylate to introduce the morpholine moiety, forming the target compound.

This method avoids isolation of intermediates, improving yield and purity significantly. The use of 3-morpholin-4-yl-propan-1-ol as both nucleophile and acid acceptor eliminates the need for toxic bases like N,N-dimethylaniline. The overall yield reported is approximately 95% with purity exceeding 98%. Residual thionyl chloride is removed by azeotropic distillation with toluene to ensure product quality.

Solvent and Reagent Selection

The process employs solvents such as tetrahydrofuran (THF), tert-butanol, and toluene for different reaction steps. The chlorination step uses thionyl chloride, but in reduced molar excess (from 55 to 11.5 equivalents) to minimize waste and hazards. Potassium tert-butylate is used as a strong base to facilitate nucleophilic substitution.

Alternative Preparation Routes and Crystalline Forms

Another patent (WO2016185485A2) describes processes involving the preparation of related quinazoline derivatives bearing the 3-chloro-4-fluorophenyl and morpholine groups. Although focusing on more complex molecules, the patent provides insights into solvent choices (esters, ethers, hydrocarbons, polar aprotic solvents, ketones, alcohols) and purification techniques such as filtration through Celite® or hyflow and crystallization methods to obtain novel crystalline forms with improved stability and bioavailability.

  • Data Table: Summary of Key Preparation Parameters
Parameter Details
Starting Materials 7-fluoro-6-nitroquinazolin-4(3H)-one, 3-chloro-4-fluoroaniline, 3-morpholin-4-yl-propan-1-ol
Key Reagents Thionyl chloride (chlorinating agent), potassium tert-butylate (base)
Solvents Toluene, tetrahydrofuran, tert-butanol
Reaction Type One-pot multi-step reaction
Reaction Conditions Room temperature stirring for amine substitution; controlled heating for chlorination
Yield ~95% overall yield
Purity >98%
Purification Azeotropic distillation, filtration, crystallization
Advantages Reduced toxic reagents, no intermediate isolation, high yield and purity
  • The one-pot synthesis method significantly improves process efficiency by combining multiple reaction steps without isolating intermediates, reducing time and cost.
  • Replacement of toxic reagents (e.g., N,N-dimethylaniline) with functional reagents (3-morpholin-4-yl-propan-1-ol) enhances safety and environmental profile.
  • The use of reduced molar excess of thionyl chloride decreases hazardous waste and improves sustainability.
  • Purification methods including filtration through clarifying agents and crystallization yield high-purity products suitable for pharmaceutical applications.
  • The process is adaptable to scale-up due to its simplicity and robustness, making it suitable for industrial manufacture.

The preparation of this compound is best achieved through a one-pot multi-step synthesis involving chlorination, amine substitution, and nucleophilic morpholine incorporation. This method offers high yields, excellent purity, and reduced use of hazardous reagents. The process is supported by detailed patent literature and reflects modern synthetic organic chemistry principles emphasizing efficiency, safety, and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chloro-4-fluorophenyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The morpholine ring can undergo oxidation to form N-oxides, while reduction reactions can lead to the formation of secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)morpholine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Halogenated Aromatic Substituents
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Industrial Relevance
3-(3-Chloro-4-fluorophenyl)morpholine C₁₀H₁₁ClFNO 215.65 Chloro and fluoro substituents at positions 3 and 4 on phenyl Intermediate for kinase inhibitors
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine C₁₃H₁₂ClN₂OS 283.76 Thiazole ring linked to chlorophenyl group Antimicrobial agents
1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea C₁₁H₁₄ClN₃O₂ 267.70 Urea bridge between morpholine and chlorophenyl Crystal engineering (N–H⋯O hydrogen bonds)
4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine C₁₉H₁₆Cl₂N₂O₄S 439.3 Oxazole and sulfonyl groups High XLogP3 (4.5), potential CNS activity

Key Observations :

  • Substituent Position: The placement of halogens (Cl, F) significantly impacts electronic effects. For example, 3-chloro-4-fluorophenyl in the parent compound enhances lipophilicity compared to mono-halogenated analogs .
  • Heterocyclic Linkers : Compounds with thiazole (e.g., ) or oxazole (e.g., ) rings exhibit distinct binding profiles due to π-π stacking and hydrogen-bonding capabilities.
Morpholine-Containing Pharmaceuticals
Compound Name (Example) Target/Application Structural Differentiation Reference
Canertinib dihydrochloride EGFR kinase inhibitor Quinazoline core with morpholine-propoxy chain
Gefitinib impurity derivatives Anticancer agents Morpholine-4-oxide and quinazoline linkages
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine Dual kinase inhibition Dual morpholinylpropoxy substituents

Pharmacological Insights :

  • Dual Substitution : Compounds like those in incorporate multiple morpholine units, enhancing solubility and target engagement in hydrophobic kinase domains.
  • Metabolic Stability : Morpholine rings resist oxidative metabolism better than piperazine analogs, improving pharmacokinetics .

Physicochemical and Structural Properties

  • Lipophilicity: The 3-chloro-4-fluorophenyl group increases logP compared to non-halogenated analogs, favoring blood-brain barrier penetration .
  • Crystal Packing : Morpholine derivatives often form hydrogen-bonded dimers (e.g., N–H⋯O in ), influencing solid-state stability .

Q & A

Q. Table 1: Synthetic Parameters for Morpholine Derivatives

ReactantCatalyst/ConditionsProduct Yield (%)Reference
4-ChlorophenylamineNaOH, 70°C, 12h65–78
3-Fluorophenyl derivativesK₂CO₃, DMF, reflux55–70

Advanced: How does the electronic environment of the chlorophenyl group influence regioselectivity in nucleophilic substitution reactions?

Answer:
The electron-withdrawing effect of the chlorine atom at the 3-position and fluorine at the 4-position creates a polarized aromatic ring, directing nucleophilic attack to specific positions. Computational studies (e.g., DFT calculations) show that the meta-chloro substituent stabilizes transition states at the ortho and para positions via resonance and inductive effects . Experimental data from analogous compounds (e.g., 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid) confirm higher reactivity at the 2-position of the phenyl ring due to reduced steric hindrance .

Q. Methodological Insight :

  • Use Hammett substituent constants (σₘ, σₚ) to predict reactivity trends.
  • Employ HPLC-MS to track regioselectivity in substitution reactions.

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–7.5 ppm for aromatic protons ).
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns (e.g., inversion dimers observed in morpholine derivatives via N–H⋯O interactions ).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

Q. Table 2: Key Spectroscopic Data for Morpholine Derivatives

TechniqueCharacteristic Signal/FeatureReference
¹H NMR (CDCl₃)δ 3.7–4.1 ppm (morpholine protons)
X-ray DiffractionChair conformation of morpholine ring

Advanced: How can computational modeling predict solvent effects on the morpholine ring’s reactivity?

Answer:
Molecular dynamics (MD) simulations and COSMO-RS (Conductor-like Screening Model for Real Solvents) are used to study solvent interactions. For example:

  • Polar aprotic solvents (e.g., DMF) stabilize the transition state in SN2 reactions by solvating the nucleophile.
  • Nonpolar solvents (e.g., toluene) favor intramolecular cyclization due to reduced solvation .

Q. Methodological Insight :

  • Compare computed solvation free energies (ΔG_solv) with experimental kinetic data.
  • Use Gaussian 16 or ORCA software for DFT-based solvent modeling.

Basic: What are the common oxidation products of this compound?

Answer:
Oxidation typically targets the morpholine ring’s nitrogen or the aryl group:

  • N-Oxides : Formed using H₂O₂ or m-CPBA (meta-chloroperbenzoic acid) under mild conditions .
  • Carboxylic acids : Generated via strong oxidants (e.g., KMnO₄) acting on the aryl moiety .

Q. Table 3: Oxidation Reactions and Outcomes

Oxidizing AgentProductYield (%)Reference
H₂O₂ (30%)Morpholine N-oxide80–85
KMnO₄, H₂SO₄3-Chloro-4-fluorobenzoic acid60–70

Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) affect biological activity in morpholine derivatives?

Answer:
Fluorine’s electronegativity enhances membrane permeability, while chlorine increases lipophilicity. For example:

  • Anticancer activity : Fluorophenyl derivatives show higher IC₅₀ values against kinase targets due to improved binding affinity .
  • Antimicrobial activity : Chlorophenyl analogs exhibit broader-spectrum activity against Gram-positive bacteria .

Q. Methodological Insight :

  • Perform docking studies (e.g., AutoDock Vina) to compare binding modes.
  • Use QSAR models to correlate substituent effects with bioactivity.

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